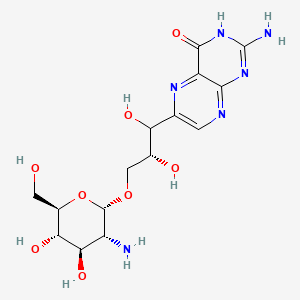
ETHOQUINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethoquine is a synthetic compound that has been developed for use in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. Ethoquine has been found to have a variety of potential applications in scientific research, including as a tool for studying biological processes and as a potential therapeutic agent.
Scientific Research Applications
Antioxidant in Animal Feed
Ethoxyquin (EQ) is primarily used as an antioxidant in animal feed to protect against lipid peroxidation. It's notable that EQ is not allowed in food for human consumption, except in certain spices. However, its presence in animal feed can lead to exposure in humans through consumption of animal products like farmed fish, poultry, and eggs. Studies have evaluated its safety, metabolism, and potential for new antioxidants based on the EQ backbone (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Methodology in Equitation Science
In Equitation Science, consistent methodology, including robust objective measures, is vital for scientific evaluation. Research in this field has focused on developing guidelines for experimental design in studies involving ridden horses. This includes the use of equine ethograms and equipment such as rein-tension and pressure-sensing instruments (Pierard et al., 2015).
Detection in Feeds
A liquid chromatography method was developed for the determination of ethoxyquin in feeds, involving acetonitrile extraction and fluorescence detection. This method has been adopted for international use, demonstrating its importance in feed analysis (Schreier & Greene, 1997).
Inhibition of Carcinogenic Effects
EQ has shown potential in inhibiting the carcinogenic effects of compounds like aflatoxin B1 in rats. This suggests a role for EQ in mitigating carcinogenic risks, although the extent of its effectiveness and application in humans remains to be fully understood (Cabral & Neal, 1983).
Human Biomonitoring Method
A human biomonitoring method was developed to assess exposure to EQ in the general population. This involved studying EQ metabolism and identifying major metabolites in urine, providing insights into human exposure levels and potential health impacts (Stoeckelhuber et al., 2020).
Ethology in Equitation
Ethology, the scientific study of animal behavior, plays a significant role in equitation, particularly in understanding and improving horse training methods. This includes examining horse behavior in natural environments and applying ethological principles to training and behavior modification (McGreevy & McLean, 2007).
DNA Damage Assessment
Research has been conducted to assess DNA damage caused by EQ in human lymphocytes, using techniques like the comet assay. This contributes to our understanding of EQ's potential cytotoxic and genotoxic effects (Blaszczyk, 2006).
Fate in Surface Waters
A study investigated the fate of EQ under various conditions, including UV and visible irradiation, in surface waters. This research is crucial for understanding EQ's environmental impact and stability (Toure Bintou et al., 2015).
Overview of Equinox Transition Study
Although not directly related to EQ, the Equinox Transition study provides valuable insights into coordinated scientific campaigns and interdisciplinary research approaches, which could be applicable in studies involving EQ (Carlson & Crowley, 1989).
Big Data Integration in Research
The development of methods for big data integration is relevant for comprehensive research, including studies on EQ. Efficient data management and integration are essential for handling large datasets in scientific investigations (Kathiravelu et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ethoquine involves the condensation of 2-ethoxy-3-formylquinoline with ethylamine followed by reduction of the resulting imine to form the final product.", "Starting Materials": [ "2-ethoxy-3-formylquinoline", "ethylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: 2-ethoxy-3-formylquinoline is reacted with ethylamine in methanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to form Ethoquine.", "Step 3: The product is isolated by filtration and washed with water to remove any impurities." ] } | |
CAS RN |
112300-33-1 |
Product Name |
ETHOQUINE |
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




